N,N'-diméthylphtalamide

Vue d'ensemble

Description

N,N'-dimethylphthalamide is a chemical compound that has been studied in various contexts due to its interesting properties and applications in organic chemistry. This document will explore various aspects of N,N'-dimethylphthalamide, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties, based on scientific research.

Synthesis Analysis

The synthesis of N,N'-dimethylphthalamide and related compounds involves various organic chemistry techniques. Although there is no direct study focusing on N,N'-dimethylphthalamide synthesis in the provided research, compounds with similar structures, such as dimethylamino-substituted naphthalenes and phthalazines, have been synthesized through methods that could potentially be applied or adapted for N,N'-dimethylphthalamide. These methods include reactions of dimethylamino groups with aromatic systems under specific conditions (Staab et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds related to N,N'-dimethylphthalamide, such as N,N-dimethylformamide, has been determined through various techniques like gas-phase electron diffraction and X-ray crystallography. These studies provide insights into bond lengths, bond angles, and the overall geometry of the molecule, which can be useful in understanding the structure of N,N'-dimethylphthalamide as well (Schultz & Hargittai, 1993).

Chemical Reactions and Properties

N,N'-dimethylphthalamide likely participates in various chemical reactions typical of amides and dimethylamino-substituted compounds. For example, studies on similar molecules show that they can act as electrophiles or nucleophiles in different chemical environments, participate in cycloaddition reactions, and serve as intermediates in the synthesis of more complex organic molecules (Jiang et al., 2007).

Physical Properties Analysis

The physical properties of N,N'-dimethylphthalamide, such as solubility, melting point, and boiling point, can be inferred from studies on similar compounds. For example, research on the structure of liquid N,N-dimethylformamide provides insights into intermolecular interactions and molecular arrangement that may also apply to N,N'-dimethylphthalamide (Ohtaki et al., 1983).

Chemical Properties Analysis

Chemical properties of N,N'-dimethylphthalamide, such as reactivity, stability, and acidity, can be studied through its functional groups and comparison with related compounds. For instance, the analysis of dimethylamino-substituted naphthalenes can provide insights into the electron-donating effects of the dimethylamino groups and their influence on the chemical behavior of the compound (Bradbury et al., 1997).

Applications De Recherche Scientifique

Applications de recherche scientifique

Insecticide : Le DMPA a été étudié pour ses propriétés insecticides. Des études ont montré qu'il était efficace contre divers insectes, notamment les moustiques, les mouches et les cafards.

Extraction par solvant et catalyse : Le DMPA est un composé chimique polyvalent largement utilisé dans la recherche scientifique. Ses applications vont de l'extraction par solvant à la catalyse, ce qui en fait un outil précieux pour étudier divers processus en chimie et en science des matériaux.

Formation d'hydrogel : Le N,N-diméthylacrylamide produit un hydrogel lorsqu'il est polymérisé avec des agents de réticulation . De plus, le poly(N,N-diméthylacrylamide) a suscité beaucoup d'attention car il est couramment utilisé comme côté hydrophile des copolymères en raison de ses propriétés uniques et de sa forte solubilité dans l'eau .

Mécanisme D'action

Target of Action

Phthalates, a related class of compounds, have been found to interact with various neural structures and endocrine systems . They can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .

Mode of Action

Phthalates are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions . They can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .

Biochemical Pathways

Phthalates are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Result of Action

Phthalates have been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .

Action Environment

It’s worth noting that phthalates, a related class of compounds, have been found in various environmental sources, suggesting that environmental exposure could potentially influence their action .

Propriétés

IUPAC Name |

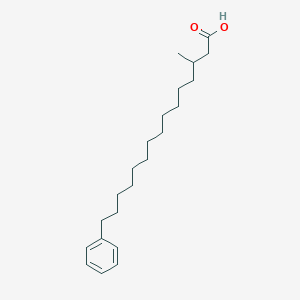

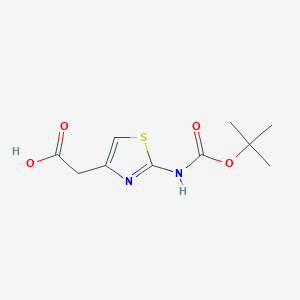

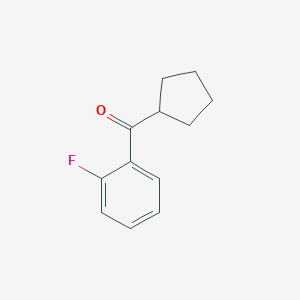

1-N,2-N-dimethylbenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJRKNFPHGSOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412292 | |

| Record name | N,N'-dimethylphthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19532-98-0 | |

| Record name | N,N'-dimethylphthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)

![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)

![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)